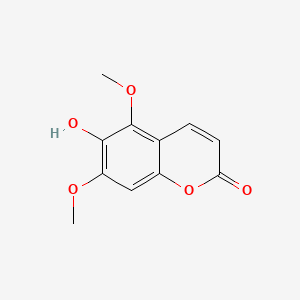

Fraxinol

Description

This compound has been reported in Elsholtzia bodinieri, Prunus prostrata, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)11(15-2)10(8)13/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPNOAHYDPHKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197558 | |

| Record name | Fraxinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-28-2 | |

| Record name | Fraxinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fraxinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fraxinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRAXINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U330651DTI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Fraxinol?

An In-depth Technical Guide to the Mechanism of Action of Fraxiparine® (nadroparin calcium)

Topic: Mechanism of Action of Fraxiparine® (nadroparin calcium) Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the mechanism of action of nadroparin calcium, a low molecular weight heparin (LMWH) marketed under the brand name Fraxiparine®. The primary anticoagulant effect of nadroparin is mediated through its high-affinity binding to antithrombin III (ATIII), which leads to a significant acceleration of the inhibition of coagulation Factor Xa, and to a lesser extent, Factor IIa (thrombin). This targeted inhibition of Factor Xa disrupts the blood coagulation cascade, thereby preventing the formation of fibrin clots. This guide details the pharmacodynamics of nadroparin, presents key quantitative data, outlines the experimental protocol for its activity measurement, and provides visual diagrams of its mechanism and associated experimental workflows.

Core Mechanism of Action

Nadroparin is a low molecular weight heparin obtained through the depolymerization of standard heparin derived from porcine intestinal mucosa.[1] Its primary mechanism of action as an anticoagulant revolves around its interaction with antithrombin III (ATIII), a natural inhibitor of several coagulation proteases.[2][3]

The nadroparin molecule contains a specific pentasaccharide sequence that binds with high affinity to ATIII.[4] This binding induces a conformational change in ATIII, which markedly accelerates its inhibitory activity against coagulation factors, particularly Factor Xa.[4][5] The nadroparin-ATIII complex inactivates Factor Xa, which is a critical enzyme in the coagulation cascade responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[4]

By potently inhibiting Factor Xa, nadroparin effectively blocks the amplification of the coagulation cascade, leading to reduced thrombin generation.[4] While nadroparin also enhances the inhibition of thrombin (Factor IIa) by ATIII, its effect on Factor Xa is significantly more pronounced. This is reflected in its high anti-Xa to anti-IIa activity ratio.[4] The inhibition of the coagulation cascade ultimately prevents the conversion of fibrinogen to fibrin, which is the primary component of a blood clot.[5]

Other potential mechanisms that may contribute to the antithrombotic activity of nadroparin include the stimulation of Tissue Factor Pathway Inhibitor (TFPI) and the activation of fibrinolysis through the release of tissue plasminogen activator from endothelial cells.[6]

Quantitative Data

The key pharmacodynamic and pharmacokinetic parameters of nadroparin are summarized in the tables below.

Table 1: Pharmacodynamic Properties of Nadroparin

| Parameter | Value | Reference(s) |

| Mean Molecular Weight | ~4,300 Daltons | [7] |

| Anti-Xa / Anti-IIa Activity Ratio | 2.5 - 4.0 | [7] |

| Potency | 95 - 130 IU anti-Xa activity/mg | [7] |

Table 2: Pharmacokinetic Properties of Nadroparin (Subcutaneous Administration)

| Parameter | Value | Reference(s) |

| Bioavailability | ~88-98% | [5][6] |

| Time to Peak Anti-Xa Activity (Tmax) | 3 - 6 hours | [5][6] |

| Elimination Half-life (T½) | ~3.5 - 11.2 hours | [4] |

| Volume of Distribution | 3.59 L | [4] |

| Metabolism | Hepatic | [4] |

| Elimination | Renal | [4] |

Experimental Protocols

The primary method for quantifying the activity of nadroparin is the chromogenic anti-Xa assay.

Chromogenic Anti-Xa Assay Protocol

Principle: This assay measures the ability of nadroparin in a plasma sample to inhibit a known amount of Factor Xa. The residual Factor Xa activity is then determined by its ability to cleave a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the nadroparin concentration in the sample.

Materials:

-

Patient citrated platelet-poor plasma (PPP)

-

Nadroparin calibrators and controls

-

Bovine Factor Xa reagent

-

Human Antithrombin (ATIII) reagent (can be included in the Factor Xa reagent)

-

Chromogenic substrate specific for Factor Xa (e.g., S-2222)

-

Assay buffer (e.g., Tris-based buffer, pH 8.4)

-

20% Citric Acid or other reaction stop solution

-

Coagulation analyzer or spectrophotometer capable of reading at 405 nm

-

Incubator/water bath at 37°C

Procedure:

-

Sample Preparation: Patient blood is collected in a blue-top tube containing 3.2% sodium citrate. The blood is centrifuged to obtain platelet-poor plasma.

-

Calibration Curve: A standard curve is prepared using calibrators with known concentrations of nadroparin.

-

Reaction Mixture Incubation:

-

A precise volume of patient plasma (or calibrator/control) is mixed with a known excess of antithrombin and incubated at 37°C.

-

A known amount of Factor Xa is then added to the mixture and incubated for a specific time (e.g., 2 minutes) at 37°C. During this incubation, the nadroparin in the plasma, in complex with ATIII, will neutralize a portion of the added Factor Xa.

-

-

Chromogenic Reaction:

-

A chromogenic substrate for Factor Xa is added to the reaction mixture and incubated for a specific time (e.g., 2 minutes) at 37°C. The residual, uninhibited Factor Xa will cleave the substrate, releasing p-nitroaniline.

-

-

Stopping the Reaction: The reaction is stopped by adding a stop solution, such as 20% citric acid.

-

Measurement: The absorbance of the resulting colored solution is measured at 405 nm using a spectrophotometer.

-

Calculation: The anti-Xa activity of the patient sample is determined by interpolating the absorbance value from the calibration curve. The results are typically expressed in anti-Xa IU/mL.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Nadroparin's mechanism of action within the coagulation cascade.

Experimental Workflow Diagram

Caption: Workflow for the chromogenic anti-Factor Xa assay.

References

- 1. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. Anti-Xa | HE [hematology.mlsascp.com]

- 4. Anti-Xa Assays [practical-haemostasis.com]

- 5. Coagulation - Wikipedia [en.wikipedia.org]

- 6. gpnotebook.com [gpnotebook.com]

- 7. The Coagulation Cascade | Mackman Lab [med.unc.edu]

Fraxinol: A Technical Guide to its Origin, Natural Sources, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of fraxinol, a simple coumarin found in nature. It details its origins within the plant kingdom, its biosynthetic pathway, methods for its isolation, and its role in cellular signaling.

Origin and Natural Sources

This compound (6-hydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one) is a naturally occurring phenolic compound belonging to the coumarin class. It has been primarily isolated from various species of the genus Fraxinus (Ash trees), which belongs to the Oleaceae family. Metabolomic studies have identified this compound as a key constituent in several ash species, particularly those showing resistance to invasive pests like the Emerald Ash Borer.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

|---|---|---|---|

| Fraxinus stylosa | Oleaceae | Not Specified | [1] |

| Fraxinus mandshurica (Manchurian Ash) | Oleaceae | Foliage | [1] |

| Fraxinus rhynchophylla | Oleaceae | Not Specified | [2] |

| Fraxinus chiisanensis | Oleaceae | Not Specified | [2] |

| Fraxinus sieboldiana | Oleaceae | Not Specified | [2] |

| Fraxinus excelsior (European Ash) | Oleaceae | Bark |[3] |

While this compound has been identified in these species, detailed quantitative analyses are not widely available in the literature. However, studies using high-throughput metabolomics have noted that this compound is an upregulated compound in species like F. mandshurica, suggesting a potential role in the plant's defense mechanisms.[1]

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of key coumarin precursors.

The formation of the coumarin lactone ring is a critical step, which then undergoes further modifications. While the precise enzymatic steps for the final synthesis of this compound are not fully elucidated, it is understood to derive from precursors such as fraxetin. The pathway involves key enzymes like Phenylalanine Ammonia-Lyase (PAL), Cinnamic Acid 4-hydroxylase (C4H), and various O-methyltransferases (OMTs) that decorate the coumarin scaffold.

Experimental Protocols: Isolation and Purification

The isolation of this compound and related coumarins from plant material typically involves solvent extraction followed by chromatographic purification. High-Speed Counter-Current Chromatography (HSCCC) has proven effective for separating coumarins from crude extracts of Cortex fraxinus (ash bark).

General Methodology

-

Preparation of Plant Material : Air-dried and crushed plant material (e.g., leaves, bark) is used as the starting source.

-

Extraction : The powdered material is extracted with a suitable solvent, such as ethanol or methanol, often using techniques like Soxhlet extraction or ultrasonication to improve efficiency. The resulting solution is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation (Optional) : The crude extract can be subjected to preliminary fractionation using techniques like Solid Phase Extraction (SPE) with varying solvent polarities (e.g., methanol/water gradients) to enrich the coumarin fraction.

-

Chromatographic Purification : The coumarin-rich fraction is purified using preparative chromatography. HSCCC is a suitable method, employing a two-phase solvent system (e.g., n-butanol-methanol-acetic acid-water) to partition and separate compounds based on their differential solubility in the two liquid phases.

-

Compound Identification : The purity and structure of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity: Stimulation of Melanogenesis

This compound has been shown to stimulate melanogenesis in B16F10 mouse melanoma cells. This activity is mediated through the upregulation of key signaling pathways that control the expression of melanogenic enzymes.

CREB/MITF Signaling Pathway

This compound upregulates the phosphorylation of the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB).[4][5] Phosphorylated CREB (pCREB) acts as a transcription factor, binding to the promoter of the Microphthalmia-Associated Transcription Factor (MITF).[4] MITF is the master regulator of melanogenesis, and its increased expression leads to the transcription of crucial melanogenic enzymes like tyrosinase (TYR) and tyrosinase-related protein 1 (TRP1), ultimately increasing melanin synthesis.[4][6] This process is dependent on Protein Kinase A (PKA), which is responsible for phosphorylating CREB.

References

- 1. A Metabolomic and HPLC-MS/MS Analysis of the Foliar Phenolics, Flavonoids and Coumarins of the Fraxinus Species Resistant and Susceptible to Emerald Ash Borer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Studies of Fraxinus Species from Korea Using Microscopic Characterization, Phytochemical Analysis, and Anti-Lipase Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties and Biological Activities of Fraxinol (CAS Number 486-28-2)

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Fraxinol

This compound, with the Chemical Abstracts Service (CAS) number 486-28-2, is a naturally occurring coumarin derivative. It is a phenolic compound found in various plants, including those of the Fraxinus (ash) genus.[1] This document provides a comprehensive overview of its physicochemical properties, biological activities, and associated experimental methodologies.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling and formulation in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₅ | [2][3][4][5][6] |

| Molecular Weight | 222.19 g/mol | [2][4][5][6][7] |

| Appearance | White to yellowish powder/crystalline solid | [3][7][8] |

| Melting Point | 170-172 °C | [7][9] |

| Boiling Point (Predicted) | 449.7 ± 45.0 °C | [7] |

| Density (Predicted) | 1.358 g/cm³ | [7] |

| Water Solubility | Slightly soluble (8757 mg/L at 25 °C, estimated) | [7][10] |

| Organic Solvent Solubility | Soluble in DMSO, methanol, and ethanol | [2][3][7] |

| Storage Temperature | -20°C | [3][7][11] |

Spectroscopic Data

| Property | Value | Source |

| λmax | 233, 310 nm | [3] |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory and potential anti-cancer properties being of significant interest to the scientific community.

Anti-inflammatory Activity

This compound has been shown to exert potent anti-inflammatory effects. A key mechanism of this action is the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome signaling pathway. In studies involving lipopolysaccharide (LPS)-induced acute lung injury, this compound treatment was found to downregulate the expression of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and cleaved caspase-1. This, in turn, reduces the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α.

Furthermore, this compound has been observed to modulate the renin-angiotensin system by downregulating Angiotensin-Converting Enzyme (ACE) and Angiotensin II Receptor Type 1 (AT1R), while upregulating ACE2 and the Mas receptor. This contributes to its protective effects against inflammation.

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; NLRP3 [label="NLRP3 Inflammasome", fillcolor="#FBBC05", fontcolor="#202124"]; ASC [label="ASC", fillcolor="#FBBC05", fontcolor="#202124"]; ProCasp1 [label="Pro-Caspase-1", fillcolor="#FBBC05", fontcolor="#202124"]; Casp1 [label="Cleaved Caspase-1", fillcolor="#FBBC05", fontcolor="#202124"]; ProIL1b [label="Pro-IL-1β", fillcolor="#FBBC05", fontcolor="#202124"]; IL1b [label="IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> NLRP3 [color="#202124"]; NLRP3 -> ASC [color="#202124"]; ASC -> ProCasp1 [color="#202124"]; ProCasp1 -> Casp1 [label="Activation", color="#202124", fontsize=8]; Casp1 -> ProIL1b [label="Cleavage", color="#202124", fontsize=8]; ProIL1b -> IL1b [color="#202124"]; IL1b -> Inflammation [color="#202124"]; this compound -> NLRP3 [arrowhead=tee, color="#34A853", label="Inhibition"];

// Invisible edges for alignment edge[style=invis]; LPS -> this compound; } .dot Caption: this compound's inhibition of the NLRP3 inflammasome pathway.

Anti-cancer Activity

While research is ongoing, preliminary evidence suggests that this compound may possess anti-cancer properties. It has been shown to inhibit the growth of GLC-4 small cell lung carcinoma and COLO 320 colorectal cancer cells. The precise mechanisms are still under investigation, but related compounds have been found to modulate signaling pathways critical for cancer cell survival and proliferation, such as the STAT3 (Signal Transducer and Activator of Transcription 3) and HIF-1α (Hypoxia-Inducible Factor-1α) pathways. These pathways are involved in processes like apoptosis, cell cycle regulation, and angiogenesis. Further research is required to fully elucidate this compound's specific role in these pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol details a representative in vitro experiment to assess the anti-inflammatory effects of this compound.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Culture RAW 264.7 Macrophages", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_seeding [label="Seed Cells in 96-well Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fraxinol_treatment [label="Pre-treat with this compound (various concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lps_stimulation [label="Stimulate with LPS (1 µg/mL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubate for 24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant_collection [label="Collect Supernatant", fillcolor="#FBBC05", fontcolor="#202124"]; griess_assay [label="Perform Griess Assay for Nitrite Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; mtt_assay [label="Perform MTT Assay for Cell Viability", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis and IC50 Calculation", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> cell_seeding; cell_seeding -> fraxinol_treatment; fraxinol_treatment -> lps_stimulation; lps_stimulation -> incubation; incubation -> supernatant_collection; incubation -> mtt_assay; supernatant_collection -> griess_assay; griess_assay -> data_analysis; mtt_assay -> data_analysis; data_analysis -> end; } .dot Caption: General experimental workflow for in vitro anti-inflammatory testing.

3.1.1. Materials and Reagents

-

This compound (CAS 486-28-2)

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

3.1.2. Cell Culture

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days to maintain exponential growth.

3.1.3. Nitric Oxide Production Assay

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Prepare stock solutions of this compound in DMSO and further dilute to desired concentrations in DMEM. The final DMSO concentration should not exceed 0.1%.

-

Remove the culture medium and pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMEM with 0.1% DMSO).

-

Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. A negative control group (without LPS stimulation) should also be included.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

3.1.4. Cell Viability Assay (MTT Assay)

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

In Vitro Cytotoxicity Assay: MTT Assay on Cancer Cell Lines

This protocol outlines a standard procedure to evaluate the cytotoxic effects of this compound on cancer cells.

3.2.1. Materials and Reagents

-

This compound (CAS 486-28-2)

-

Selected cancer cell line (e.g., GLC-4, COLO 320)

-

Appropriate complete culture medium for the chosen cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

3.2.2. Procedure

-

Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.

3.3.1. Materials and Reagents

-

This compound (CAS 486-28-2)

-

Cancer cell line of interest

-

Complete culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

3.3.2. Procedure

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time period.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound (CAS 486-28-2) is a promising natural compound with well-documented anti-inflammatory properties and potential for anti-cancer applications. Its mechanism of action, particularly the inhibition of the NLRP3 inflammasome, provides a solid foundation for further investigation and development. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound in various disease models. As with any scientific investigation, it is crucial to optimize these protocols for specific cell lines and experimental conditions.

References

- 1. Bio-Guided Isolation of Compounds from Fraxinus excelsior Leaves with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuates LPS-induced acute lung injury by equilibrating ACE-Ang II-AT1R and ACE2-Ang (1-7)-Mas and inhibiting NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis Assays [sigmaaldrich.com]

- 6. Determination of HIF-1α degradation pathways via modulation of the propionyl mark [bmbreports.org]

- 7. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Fraxinol Solubility: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fraxinol, a naturally occurring coumarin, in various solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, providing essential data and methodologies for the effective use of this compound in experimental and formulation settings.

Core Properties of this compound

-

IUPAC Name: 6-hydroxy-5,7-dimethoxychromen-2-one

-

Molecular Formula: C₁₁H₁₀O₅

-

Molecular Weight: 222.19 g/mol

-

CAS Number: 486-28-2

-

Appearance: White to yellowish crystalline solid

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and application in various experimental assays. The following table summarizes the known and estimated solubility of this compound in common laboratory solvents.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 | 112.52 | Ultrasonic treatment and warming to 60°C may be required to achieve this concentration. It is recommended to use fresh, non-hygroscopic DMSO. |

| Methanol | Soluble (estimated 5-15) | Estimated 22.5-67.5 | Based on the solubility of structurally similar coumarins. |

| Ethanol | Soluble (estimated 5-30) | Estimated 22.5-135.0 | Based on the solubility of structurally similar coumarins.[1] |

| Water | ~1.59 (Predicted) | ~7.16 | This is a computationally predicted value. This compound is generally considered slightly soluble in water. |

| Chloroform | Soluble | - | Qualitative data; quantitative value not determined. |

| Dichloromethane | Soluble | - | Qualitative data; quantitative value not determined. |

| Ethyl Acetate | Soluble | - | Qualitative data; quantitative value not determined. |

| Acetone | Soluble | - | Qualitative data; quantitative value not determined. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol describes a standardized method for determining the thermodynamic solubility of this compound. This method is based on the well-established shake-flask technique.

1. Materials and Equipment:

-

This compound (crystalline powder, >98% purity)

-

Selected solvents (e.g., DMSO, Methanol, Ethanol, Deionized Water) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (accurate to ±0.01 mg)

-

Centrifuge

-

Syringe filters (0.22 µm pore size, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Experimental Workflow:

Caption: Workflow for determining this compound solubility via the shake-flask method.

3. Detailed Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Visual inspection should confirm the presence of excess solid.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the concentration of the diluted sample using the same analytical method.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent.

-

Signaling Pathway: this compound in Melanogenesis

This compound has been shown to stimulate melanogenesis in B16F10 mouse melanoma cells. This process is mediated through the activation of the Protein Kinase A (PKA) signaling pathway, which leads to the upregulation of key transcription factors and enzymes involved in melanin synthesis.[2][3][4]

Caption: this compound-induced melanogenesis signaling pathway.

The proposed mechanism involves the following steps:

-

Activation of PKA: this compound activates Protein Kinase A (PKA).

-

Phosphorylation of CREB: Activated PKA then phosphorylates the cAMP response element-binding protein (CREB).

-

Upregulation of MITF: Phosphorylated CREB (p-CREB) acts as a transcription factor, binding to the promoter of the Microphthalmia-associated transcription factor (MITF) gene and increasing its expression.[2][3]

-

Expression of Melanogenic Enzymes: MITF, a master regulator of melanocyte function, then upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2][3]

-

Melanin Synthesis: These enzymes catalyze the biochemical reactions that lead to the synthesis of melanin.

This guide provides foundational knowledge on the solubility and a key signaling pathway of this compound. For specific applications, it is always recommended to perform independent verification of these properties under the conditions of your experimental setup.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Fraxinol in Traditional Medicine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxinol, a coumarin found in various species of the Fraxinus (Ash) genus, is a component of traditional remedies that have been utilized for centuries across different cultures.[1][2][3] Plants of the Fraxinus genus have a long-standing history in traditional medicine for treating a variety of ailments, including inflammatory conditions, infections, and pain.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its ethnobotanical context, pharmacological activities, and the molecular mechanisms that may underlie its traditional uses. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and drug development efforts.

Ethnobotanical Context and Traditional Applications

The Fraxinus genus, commonly known as ash trees, has been a staple in traditional medicine systems worldwide. In regions of northern Pakistan, the root bark and leaves of Fraxinus plants have been traditionally used to treat malaria and pneumonia.[1][2] In traditional Chinese medicine, the bark of Fraxinus species, known as Fraxini Cortex, has been used for its heat-clearing, dampness-drying, and vision-improving properties, as well as for treating conditions like diarrhea, leukorrhea, and chronic bronchitis.[4] Other traditional applications across different cultures include the treatment of arthritis, rheumatic pain, fever, and skin disorders.[3]

This compound is one of the many bioactive coumarins isolated from Fraxinus species.[3][5] While traditional practices utilize whole plant extracts or parts, the presence of this compound and related coumarins like fraxin, fraxetin, and esculin contributes to the therapeutic effects of these remedies.[1][2]

Phytochemistry and Quantitative Analysis

This compound (6-hydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one) is a coumarin derivative that has been isolated from various Fraxinus species.[6] The concentration of this compound and other phytochemicals can vary significantly depending on the plant species, the part of the plant used (bark, leaves, etc.), the geographical location, and the time of harvest.

Table 1: Phytochemical Content of Selected Fraxinus Species

| Compound | Plant Species | Plant Part | Method of Analysis | Reported Concentration/Content | Reference |

| This compound | Fraxinus rhynchophylla | Bark | HPLC | Major secondary metabolite | [5] |

| Fraxin | Fraxinus excelsior | Bark | Not specified | Major coumarin glucoside | [7] |

| Esculin | Fraxinus ornus | Bark | Not specified | Predominant coumarin | [3] |

| Oleuropein | Fraxinus excelsior | Leaves | HPLC | Detected | [8] |

| Tyrosol | Fraxinus excelsior | Leaves | HPLC | Detected | [8] |

Pharmacological Activities and Mechanisms of Action

Scientific investigations into this compound and extracts from Fraxinus species have revealed a broad spectrum of pharmacological activities that provide a basis for their traditional uses. These activities include anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[1][9]

Anti-inflammatory and Analgesic Effects

The traditional use of Fraxinus for inflammatory conditions like arthritis is supported by modern pharmacological studies.[3] The anti-inflammatory actions of compounds from Fraxinus are linked to the inhibition of key inflammatory mediators. For instance, certain extracts have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.[1]

Antioxidant Properties

Many of the therapeutic effects of Fraxinus extracts are attributed to their antioxidant capabilities. Compounds within these plants, including this compound, can scavenge free radicals and upregulate endogenous antioxidant enzymes.[1] This antioxidant activity is crucial in mitigating oxidative stress, which is implicated in a wide range of diseases.

Neuroprotective Effects

This compound has demonstrated potential neuroprotective properties. It has been shown to potentiate barbiturate-induced sleep in animal models, suggesting an interaction with the central nervous system.[6] Furthermore, other coumarins from Fraxinus have been investigated for their protective effects on neuronal cells.[10]

Antimicrobial and Antiviral Activities

Traditional use of Fraxinus for infections is substantiated by its antimicrobial properties. Fraxetin, a related coumarin, has been shown to inhibit the growth of Staphylococcus aureus by targeting topoisomerase enzymes and increasing bacterial membrane permeability.[1]

Experimental Protocols

Extraction and Isolation of this compound

A common method for extracting coumarins from Fraxinus bark involves the following steps:

-

Maceration: Dried and powdered plant material is soaked in a solvent such as methanol or ethanol at room temperature for an extended period.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water).

-

Chromatography: The fraction containing the coumarins is further purified using column chromatography (e.g., silica gel) and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the media to induce an inflammatory response and nitric oxide production.

-

Quantification of NO: After 24 hours, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in this compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

Signaling Pathways and Molecular Interactions

The pharmacological effects of this compound and other Fraxinus compounds are mediated through their interaction with various cellular signaling pathways.

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Caption: General experimental workflow for the isolation and bioactivity testing of this compound.

Future Perspectives and Conclusion

This compound, as a key constituent of traditionally used Fraxinus species, holds significant promise for the development of new therapeutic agents. Its demonstrated pharmacological activities, particularly its anti-inflammatory and neuroprotective effects, warrant further investigation. Future research should focus on elucidating the precise molecular targets of this compound, conducting comprehensive preclinical and clinical trials to establish its efficacy and safety, and optimizing methods for its sustainable production. The rich ethnobotanical history of the Fraxinus genus provides a valuable foundation for the continued exploration of this compound and its potential to address a range of human diseases. While much of the current research has focused on the broader extracts of Fraxinus, a more targeted approach on this compound is necessary to unlock its full therapeutic potential.

References

- 1. Fraxinus: A Plant with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Fraxini cortex: Progresses in phytochemistry, pharmacology and ethnomedicinal uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Studies of Fraxinus Species from Korea Using Microscopic Characterization, Phytochemical Analysis, and Anti-Lipase Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Phytochemical Constituents and Pharmacological Properties of Fraxinus spp.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Fraxinol and its Derivatives: A Technical Guide to Biological Effects and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fraxinol, a naturally occurring coumarin, has demonstrated a range of significant biological activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the known biological effects of this compound and its structurally related derivatives. It delves into its mechanisms of action, including its influence on key signaling pathways, and presents quantitative data on its efficacy in various experimental models. Detailed experimental protocols for key assays are provided to facilitate further research. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound and its analogs as therapeutic agents.

Introduction

This compound, with the chemical name 6-hydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one, is a coumarin originally isolated from the bark of ash trees (Fraxinus species)[1]. Coumarins are a well-established class of natural products known for their diverse pharmacological properties[2]. This compound, in particular, has been the subject of studies investigating its effects on melanogenesis, inflammation, and cancer. This guide synthesizes the current scientific literature on this compound and its derivatives, offering a detailed examination of its biological activities and the underlying molecular mechanisms.

Biological Effects of this compound

This compound exhibits a dual activity profile, demonstrating both stimulatory and inhibitory effects in different biological contexts. Its most well-documented activities are the stimulation of melanogenesis and the inhibition of inflammatory responses and cancer cell growth.

Stimulation of Melanogenesis

This compound has been shown to effectively stimulate the production of melanin in B16F10 mouse melanoma cells. This effect is concentration-dependent and occurs without inducing cytotoxicity at effective concentrations[3][4][5]. The key findings are:

-

Increased Melanin Content and Tyrosinase Activity: Treatment with this compound leads to a significant increase in both melanin content and the activity of tyrosinase, a key enzyme in melanin synthesis[3][4].

-

Upregulation of Melanogenic Enzymes: this compound enhances the mRNA expression of crucial melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2)[3][5].

-

Induction of MITF Expression: The microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development and melanin synthesis. This compound treatment increases the expression of MITF at both the mRNA and protein levels[3][5].

Anti-inflammatory Activity

Recent studies have highlighted the potent anti-inflammatory properties of this compound. It has been shown to attenuate lipopolysaccharide (LPS)-induced acute lung injury by modulating key inflammatory pathways. The primary mechanisms include:

-

Inhibition of the NLRP3 Inflammasome: this compound significantly inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune response. This is evidenced by the reduced expression of NLRP3, ASC, and cleaved caspase-1.

-

Regulation of the Renin-Angiotensin System (RAS): this compound helps to balance the RAS by downregulating the ACE-Ang II-AT1R axis and upregulating the ACE2-Ang (1-7)-Mas axis, which collectively contributes to the resolution of inflammation.

Cytotoxic Effects on Cancer Cells

This compound has demonstrated inhibitory effects on the growth of certain human cancer cell lines. This suggests a potential role as a scaffold for the development of novel anticancer agents[1].

Signaling Pathways Modulated by this compound

PKA-CREB/MITF Signaling Pathway in Melanogenesis

This compound's stimulation of melanogenesis is mediated through the Protein Kinase A (PKA) signaling pathway[3][5].

-

Activation of CREB: this compound upregulates the phosphorylation of the cAMP response element-binding protein (CREB)[3][4][5].

-

Induction of MITF: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the MITF gene and inducing its expression[5].

-

Stimulation of Melanogenic Gene Expression: MITF, in turn, activates the transcription of genes encoding the key melanogenic enzymes (TYR, TRP-1, TRP-2), leading to increased melanin synthesis[5].

Inhibition of the NLRP3 Inflammasome Pathway

This compound's anti-inflammatory effects are partly due to its ability to suppress the NLRP3 inflammasome signaling cascade.

Quantitative Data on Biological Effects

| Biological Effect | Model System | Metric | Value | Reference |

| Cytotoxicity | GLC-4 small cell lung carcinoma cells | IC50 | 193 µM | [1] |

| Cytotoxicity | COLO 320 colorectal cancer cells | IC50 | 165 µM | [1] |

| Melanogenesis Stimulation | B16F10 mouse melanoma cells | Effective Concentration | 100 µM | [5] |

Biological Effects of this compound Derivatives

Direct research on the synthesis and biological activities of this compound derivatives is limited. However, studies on structurally similar coumarins, such as those with a 6-hydroxy-5,7-dimethoxy or a 6,7-dihydroxy scaffold, provide insights into the potential activities of this compound analogs.

Anti-inflammatory and Antioxidant Activities of Related Coumarins

Derivatives of coumarins, including those structurally similar to this compound such as esculetin (6,7-dihydroxycoumarin) and fraxetin, are recognized as inhibitors of enzymes involved in the inflammatory cascade, like lipoxygenase and cyclooxygenase. They also inhibit neutrophil-dependent superoxide anion generation, highlighting their antioxidant potential[2]. The synthesis of novel pyranocoumarin and coumarin-sulfonamide derivatives has yielded compounds with significant antioxidant and anti-inflammatory activities.

Anticancer Activities of Related Coumarins

Numerous synthetic coumarin derivatives have been investigated for their anticancer properties. For instance, a 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin derivative showed high inhibition of breast cancer cell proliferation. Other coumarin derivatives have been shown to exert their cytotoxic effects through the inhibition of key targets like VEGFR2 and topoisomerase II.

It is important to note that while these findings for related coumarin derivatives are promising, dedicated studies on the synthesis and biological evaluation of this compound derivatives are necessary to fully elucidate their therapeutic potential.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is adapted for B16F10 cells but can be modified for other adherent cell lines.

Workflow:

Methodology:

-

Cell Seeding: Plate B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis of Protein Phosphorylation (e.g., p-CREB)

Workflow:

Methodology:

-

Protein Extraction: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CREB) overnight at 4°C. Following washes with TBST, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound has emerged as a promising natural product with multifaceted biological activities, including the stimulation of melanogenesis and potent anti-inflammatory and cytotoxic effects. Its mechanisms of action, particularly the modulation of the PKA-CREB/MITF and NLRP3 inflammasome pathways, provide a solid foundation for its further investigation as a therapeutic agent. While research on this compound derivatives is still in its nascent stages, the biological activities of structurally related coumarins suggest that synthetic analogs of this compound could offer enhanced potency and selectivity.

Future research should focus on the following areas:

-

Synthesis and Screening of this compound Derivatives: A systematic synthesis and screening of this compound derivatives are crucial to establish structure-activity relationships and to identify lead compounds with improved pharmacological profiles.

-

In Vivo Efficacy and Safety: The promising in vitro findings for this compound need to be validated in preclinical animal models to assess its in vivo efficacy, pharmacokinetics, and safety.

-

Elucidation of Additional Molecular Targets: Further studies are warranted to explore other potential molecular targets and signaling pathways modulated by this compound and its derivatives.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 3. This compound Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling [mdpi.com]

Fraxinol's Impact on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinol, a naturally occurring coumarin, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth analysis of this compound's effects on cellular pathways, with a primary focus on its well-documented role in melanogenesis. Additionally, this guide will touch upon its emerging potential in anti-cancer and anti-inflammatory applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from studies investigating the effects of this compound on various cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Citation |

| B16F10 Mouse Melanoma | MTT | 20, 40, 60, 80, 100 | 48 | No significant change | [1][2] |

| GLC-4 Small Cell Lung Carcinoma | Not specified | 193 (IC50) | Not specified | 50 | [3] |

| COLO 320 Colorectal Cancer | Not specified | 165 (IC50) | Not specified | 50 | [3] |

Table 2: Effect of this compound on Melanogenesis in B16F10 Cells

| Parameter | Concentration (µM) | Incubation Time (h) | Result | Citation |

| Melanin Content | 20, 40, 60, 80, 100 | 48 | Dose-dependent increase | [2] |

| Melanin Content | 100 | 48 | ~2.5-fold increase vs. control | [2] |

| Intracellular Tyrosinase Activity | 20, 40, 60, 80, 100 | 48 | Dose-dependent increase | [2] |

Core Cellular Pathway: Melanogenesis Stimulation

This compound has been demonstrated to stimulate melanogenesis in B16F10 mouse melanoma cells through the activation of the Protein Kinase A (PKA), cAMP response element-binding protein (CREB), and Microphthalmia-associated transcription factor (MITF) signaling cascade.

Signaling Pathway Diagram

Caption: this compound-induced melanogenesis signaling cascade.

Experimental Workflow

Caption: Workflow for studying this compound's effect on melanogenesis.

Other Potential Cellular Effects

While the role of this compound in melanogenesis is the most thoroughly characterized, preliminary evidence suggests its involvement in other cellular pathways.

Anti-Cancer Activity

This compound has demonstrated inhibitory effects on the growth of certain cancer cell lines.[3] However, the precise molecular mechanisms and signaling pathways underlying these effects remain to be fully elucidated.

Anti-Inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of T-cells and prostaglandin biosynthesis.[4] Further research is required to delineate the specific signaling pathways involved.

Caption: Potential therapeutic effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) and incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[1][2]

Melanin Content Assay

-

Cell Lysis: After treatment with this compound, wash the B16F10 cells with PBS and lyse them in 1N NaOH containing 10% DMSO.

-

Incubation: Incubate the cell lysates at 80°C for 1 hour.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 405 nm.

-

Quantification: Calculate the melanin content relative to the total protein concentration, determined by a standard protein assay (e.g., Bradford assay).

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Isolate total RNA from this compound-treated and control B16F10 cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using SYBR Green master mix and primers specific for the target genes (e.g., MITF, TYR, TRP-1, TRP-2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Western Blotting

-

Protein Extraction: Lyse this compound-treated and control B16F10 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-CREB, MITF, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates a clear and potent effect on the stimulation of melanogenesis via the PKA/CREB/MITF signaling pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into its therapeutic potential for depigmentation disorders. While preliminary findings suggest anti-cancer and anti-inflammatory activities, these areas require more in-depth investigation to fully understand the underlying cellular and molecular mechanisms. Future studies should focus on elucidating these pathways to unlock the full therapeutic potential of this compound.

References

Methodological & Application

Dissolving Fraxinol for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinol, a natural coumarin isolated from plants such as those from the Fraxinus genus, has garnered interest in cell biology research for its various biological activities.[1][2][3] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock solutions, and considerations for its use in cell-based assays.

Data Presentation: this compound Solubility

The solubility of this compound in various solvents is a key factor in its application for in vitro studies. The following table summarizes the solubility data for this compound.

| Solvent | Solubility | Molar Equivalent | Special Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | 112.52 mM | Ultrasonic and warming and heat to 60°C may be required. Use of newly opened, non-hygroscopic DMSO is recommended. | [4] |

| DMSO | 60 mg/mL | 270.04 mM | Sonication is recommended. | [5] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | ≥ 11.25 mM | Prepare a clear stock solution in DMSO first, then sequentially add co-solvents. | [4] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 11.25 mM | N/A | [4] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 11.25 mM | N/A | [4] |

| Methanol | Soluble | N/A | N/A | [6] |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | N/A | N/A | [7] |

| Water | Slightly soluble | N/A | N/A | [6] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 25 mg/mL this compound stock solution in DMSO, a common solvent for in vitro assays.

Materials:

-

This compound powder (CAS No. 486-28-2)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 25 mg/mL stock solution, weigh 25 mg of this compound.

-

Adding DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Aiding Dissolution (if necessary): If the this compound does not completely dissolve, the following steps can be taken.[4]

-

Warming: Gently warm the solution to 60°C using a water bath or heat block. Intermittently vortex the tube until the solid is fully dissolved.

-

Sonication: Place the tube in an ultrasonic bath to aid dissolution.

-

-

Sterilization: The resulting stock solution is typically considered sterile due to the nature of DMSO. However, if further assurance of sterility is required, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

This compound stock solution (from Protocol 1)

-

Sterile, complete cell culture medium appropriate for the cell line being used

-

Sterile microcentrifuge tubes or multi-well plates

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Calculating Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 100 µM working solution from a 25 mg/mL (112.52 mM) stock solution:

-

Use the formula C1V1 = C2V2

-

(112.52 mM) x V1 = (0.1 mM) x (1 mL)

-

V1 = 0.000889 mL or 0.89 µL

-

-

Serial Dilution (Recommended): To accurately pipette small volumes, it is recommended to perform a serial dilution. For example, first, dilute the 25 mg/mL stock solution 1:10 in sterile DMSO to create a 2.5 mg/mL intermediate stock. Then, add a larger, more manageable volume of this intermediate stock to the cell culture medium.

-

Adding to Culture Medium: Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Immediately mix well by gentle pipetting or swirling to ensure a homogenous solution.

-

Final Solvent Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Application to Cells: Replace the existing medium in the cell culture plates with the freshly prepared this compound-containing medium.

Visualizations

Caption: Workflow for preparing a this compound stock solution.

Caption: Signaling pathway of this compound in melanogenesis.

Stability and Cellular Effects

This compound has been shown to stimulate melanogenesis in B16F10 mouse melanoma cells.[1][2] This effect is mediated through the upregulation of cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) phosphorylation and subsequent expression of microphthalmia-associated transcription factor (MITF).[1][2] MITF, in turn, enhances the expression of melanogenic enzymes like tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2).[1][2] Studies have shown that treatment with this compound can increase melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity at effective concentrations.[1][2]

When designing experiments, it is important to consider the stability of polyphenols like this compound in cell culture media, as some can degrade over time.[9] It is recommended to prepare fresh working solutions for each experiment and to consider the duration of the experiment when interpreting results.

Conclusion

The successful use of this compound in cell culture experiments is contingent upon its proper dissolution and the careful preparation of stock and working solutions. By following the detailed protocols and considering the information provided in these application notes, researchers can ensure the reliable and consistent delivery of this compound to their in vitro models, leading to more accurate and reproducible experimental outcomes.

References

- 1. This compound Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | P450 | TargetMol [targetmol.com]

- 6. This compound | CAS:486-28-2 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. This compound | CAS:486-28-2 | Manufacturer ChemFaces [chemfaces.com]

- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]

Fraxinol in In Vitro Assays: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinol, a naturally occurring coumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities. Isolated from plants of the Fraxinus genus, this compound has demonstrated potential as an antioxidant, anti-inflammatory, and anti-cancer agent in various preclinical studies. This document provides detailed application notes and protocols for the use of this compound in a range of in vitro assays, designed to guide researchers in exploring its therapeutic potential.

Data Presentation: Quantitative Summary of this compound's In Vitro Efficacy

The following tables summarize the effective concentrations and cytotoxic potencies of this compound in various cell-based assays.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| GLC-4 | Small Cell Lung Carcinoma | 193 | [1] |

| COLO 320 | Colorectal Cancer | 165 | [1] |

Table 2: Effective Concentrations of this compound in Functional Assays

| Assay | Cell Line | Concentration | Observed Effect | Citation |

| Melanogenesis Assay | B16F10 (Mouse Melanoma) | 20-100 µM | Concentration-dependent increase in melanin content and tyrosinase activity without cytotoxicity. | [2] |

| Anti-inflammatory Assay | Raw264.7 (Mouse Macrophage) | 25 µM | Inhibition of LPS-induced NLRP3 inflammasome activation. | [3] |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in cellular processes such as pigmentation and inflammation.

PKA-CREB-MITF Signaling Pathway in Melanogenesis

In B16F10 melanoma cells, this compound stimulates melanogenesis by activating the Protein Kinase A (PKA) pathway. This leads to the phosphorylation of the cAMP response element-binding protein (CREB), which in turn upregulates the expression of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), ultimately leading to increased melanin production.[2][4]

Figure 1: this compound-induced melanogenesis pathway.

NLRP3 Inflammasome Signaling Pathway in Inflammation

This compound has been demonstrated to exert anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome in macrophages.[3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli like lipopolysaccharide (LPS), triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound's inhibitory action on this pathway suggests its potential in treating inflammatory conditions.

References

Application Notes and Protocols for Fraxinol Treatment in B16F10 Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fraxinol, a natural coumarin, has been investigated for its effects on B16F10 mouse melanoma cells. Current research indicates that this compound's primary activity in this cell line is the stimulation of melanogenesis, the process of melanin production.[1][2][3] This effect is mediated through the upregulation of the CREB/MITF signaling pathway.[1][2][3] At concentrations up to 100 μM, this compound has not been observed to be cytotoxic to B16F10 cells.[1][4]

These application notes provide a comprehensive overview of the known effects of this compound on B16F10 cells and offer detailed protocols for the evaluation of its potential effects on cell viability, apoptosis, and cell cycle progression. This information is crucial for researchers investigating the broader biological activities of this compound and for professionals in drug development assessing its therapeutic potential.

Data Presentation

Summary of this compound Effects on B16F10 Cells

| Parameter | Effect of this compound Treatment | Concentration Range | Reference |

| Cell Viability | No significant change | 20-100 μM | [1][4] |

| Melanin Content | Increased | 20-100 μM | [1][2][3][4] |

| Tyrosinase Activity | Increased | 20-100 μM | [1][2][3][4] |

| MITF Expression | Increased (mRNA and protein) | 100 μM | [1][2][3] |

| CREB Phosphorylation | Increased | 100 μM | [1][2][3] |

| Melanogenic Enzymes (TYR, TRP-1, TRP-2) | Increased mRNA expression | 100 μM | [1][2][3] |

Experimental Protocols

B16F10 Cell Culture

A foundational requirement for studying the effects of this compound is the proper maintenance of the B16F10 cell line. These cells are adherent and exhibit a mixture of spindle-shaped and epithelial-like morphology.[5]

Materials:

-

B16F10 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium[5][6]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (P/S)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Trypsin-EDTA solution

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture B16F10 cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% P/S.[5][6]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5][6]

-

For subculturing, aspirate the old medium and wash the cells with DPBS.[5]

-